Product packaging for 2-[4-(Methoxymethoxy)butyl]-1,3-dithiane(Cat. No.:CAS No. 918343-93-8)

2-[4-(Methoxymethoxy)butyl]-1,3-dithiane

Cat. No.: B12611639
CAS No.: 918343-93-8
M. Wt: 236.4 g/mol
InChI Key: PFMVRQOCCHJQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[4-(Methoxymethoxy)butyl]-1,3-dithiane is a chemical reagent designed for specialized organic synthesis and research applications. This molecule features a 1,3-dithiane group, which is widely recognized in synthetic chemistry for its utility as a masked carbonyl equivalent or a stabilizing group for carbanions . The 1,3-dithiane moiety can be easily introduced onto a carbonyl group using 1,3-propanedithiol under acidic catalysis . Once installed, the 2-position of the 1,3-dithiane ring can be deprotonated with strong bases such as alkyllithium reagents to generate a nucleophilic carbanion, a key step in umpolung reactivity that allows for the formation of new carbon-carbon bonds . The butyl linker terminated with a methoxymethoxy (MOM) group adds a second dimension of functionality; the MOM group is a common protecting group for alcohols and can be installed and removed under specific acidic conditions without affecting the dithiane ring . The presence of both a protected alcohol and a masked carbonyl equivalent in the same molecule makes this compound a valuable, multifunctional building block for the multi-step synthesis of complex organic molecules, potentially including natural products and pharmaceuticals. Researchers can leverage this compound to construct complex molecular architectures through sequential deprotection and functionalization steps. This compound is intended for use by qualified laboratory researchers only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2S2 B12611639 2-[4-(Methoxymethoxy)butyl]-1,3-dithiane CAS No. 918343-93-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918343-93-8

Molecular Formula

C10H20O2S2

Molecular Weight

236.4 g/mol

IUPAC Name

2-[4-(methoxymethoxy)butyl]-1,3-dithiane

InChI

InChI=1S/C10H20O2S2/c1-11-9-12-6-3-2-5-10-13-7-4-8-14-10/h10H,2-9H2,1H3

InChI Key

PFMVRQOCCHJQNK-UHFFFAOYSA-N

Canonical SMILES

COCOCCCCC1SCCCS1

Origin of Product

United States

Reactivity Profiles and Mechanistic Insights of 2 4 Methoxymethoxy Butyl 1,3 Dithiane

Advanced Umpolung Reactivity of the 1,3-Dithiane (B146892) Moiety

The concept of "umpolung," or polarity inversion, is central to the synthetic utility of the 1,3-dithiane group. ddugu.ac.inwikipedia.org In typical carbonyl compounds, the carbonyl carbon is electrophilic. However, by converting an aldehyde into a 1,3-dithiane, the polarity of this carbon atom is reversed. ddugu.ac.inquimicaorganica.org The C-2 proton of the dithiane ring becomes acidic and can be removed by a strong base, generating a nucleophilic carbanion. youtube.com This "masked" acyl anion can then react with a variety of electrophiles, a transformation famously developed by E.J. Corey and Dieter Seebach. organic-chemistry.orgjk-sci.comwikipedia.org

The key to the umpolung reactivity of 2-[4-(methoxymethoxy)butyl]-1,3-dithiane is the generation of a stable carbanion at the C-2 position. This is typically achieved by deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures, often around -30 °C to -20 °C. organic-chemistry.orgresearchgate.net

The acidity of the C-2 proton (pKa ≈ 31) is significantly higher than that of a simple alkane, allowing for its selective removal. youtube.com The resulting 2-lithio-1,3-dithiane intermediate is stabilized by several factors:

Polarizability of Sulfur: The large, diffuse orbitals of the adjacent sulfur atoms effectively delocalize the negative charge of the carbanion. youtube.comorganic-chemistry.orgreddit.com

Inductive Effect: The electronegativity of the sulfur atoms helps to withdraw electron density from the carbanionic center.

Stereoelectronic Effects: Theoretical studies and structural data suggest that the carbanion's lone pair orbital can interact favorably with the σ* anti-bonding orbitals of the adjacent C-S bonds, contributing to stability. uclouvain.be

The stability of these lithiated intermediates is crucial, as it prevents unwanted side reactions and allows for clean reactions with a wide range of electrophiles. uwindsor.ca Solutions of 2-lithio-1,3-dithiane in THF are known to be stable for extended periods at low temperatures. researchgate.net

Table 1: Conditions for Generating 2-Lithio-1,3-dithiane Intermediates
ParameterTypical ConditionPurposeCitation
Base n-Butyllithium (n-BuLi)Deprotonation of the C-2 proton wikipedia.org
Solvent Tetrahydrofuran (THF)Aprotic solvent to solubilize reagents ddugu.ac.in
Temperature -30 °C to -20 °CTo control the reaction and maintain the stability of the anion organic-chemistry.orgresearchgate.net
Atmosphere Inert (Argon or Nitrogen)To exclude moisture and oxygen, which would quench the anion researchgate.net

Once formed, the nucleophilic 2-lithio-1,3-dithiane anion, derived from this compound, can be "trapped" by a diverse array of electrophiles. This versatility allows for the construction of complex carbon skeletons. jk-sci.com The subsequent hydrolysis of the dithiane group unmasks the carbonyl functionality, yielding ketones or aldehydes. organic-chemistry.orgwikipedia.org

Scope of Electrophilic Trapping Reactions:

Alkyl Halides: The dithiane anion is an excellent nucleophile for SN2 reactions with primary and secondary alkyl halides, leading to the formation of a new carbon-carbon bond. ddugu.ac.inwikipedia.org This is a common method for synthesizing ketones.

Carbonyl Compounds (Aldehydes and Ketones): Reaction with aldehydes and ketones results in the formation of α-hydroxy ketones after hydrolysis of the dithiane. ddugu.ac.inorganic-chemistry.orgwikipedia.org This provides access to products not achievable through standard aldol (B89426) additions. jk-sci.com

Epoxides: The anion attacks the less substituted carbon of the epoxide ring in an SN2 fashion, leading to the formation of β-hydroxy ketones after the final hydrolysis step. ddugu.ac.inscribd.com

Imines: Reaction with imines or iminium salts can produce α-amino ketones, which are valuable building blocks in medicinal chemistry. jk-sci.comwikipedia.org

Nitriles: Nucleophilic addition to nitriles, followed by hydrolysis of both the resulting imine and the dithiane, can yield 1,2-dicarbonyl compounds. scribd.com

While the scope is broad, there are limitations. Sterically hindered electrophiles may react slowly or not at all. Furthermore, highly reactive electrophiles like acid chlorides can sometimes lead to double addition products. ddugu.ac.in

Table 2: Products from Electrophilic Trapping of 2-Lithio-1,3-dithianes
ElectrophileIntermediate ProductFinal Product (after hydrolysis)Citation
Alkyl Halide (R-X)2-Alkyl-1,3-dithianeKetone ddugu.ac.injk-sci.com
Aldehyde/Ketone (R'COR'')2-(1-Hydroxyalkyl)-1,3-dithianeα-Hydroxy ketone organic-chemistry.orgjk-sci.com
Epoxide2-(2-Hydroxyalkyl)-1,3-dithianeβ-Hydroxy ketone ddugu.ac.inwikipedia.org
Imine/Iminium Salt2-(1-Aminoalkyl)-1,3-dithianeα-Amino ketone jk-sci.comwikipedia.org
Nitrile (R-CN)2-Acyl-1,3-dithiane imine1,2-Diketone scribd.com

Achieving stereocontrol in reactions involving dithiane anions is a significant area of research. For a substrate like this compound, which is achiral, introducing stereoselectivity typically requires modification of the dithiane ring or the use of chiral auxiliaries.

One effective strategy involves the oxidation of one of the sulfur atoms to a sulfoxide (B87167), forming a 1,3-dithiane-1-oxide. This creates a chiral center at the sulfur atom. The diastereotopic C-2 protons can then be removed selectively by a base. The resulting anion is configurationally stable, and its subsequent reaction with electrophiles often proceeds with high diastereoselectivity. The stereochemical outcome is influenced by the chelation of the lithium cation between the sulfoxide oxygen and the carbanionic center, which directs the approach of the electrophile.

Furthermore, chiral 1,3-dithianes can be prepared from chiral diols. Deprotonation and subsequent alkylation of these chiral dithianes can proceed with excellent stereocontrol, allowing for the asymmetric synthesis of various carbonyl-containing compounds. The inherent chair-like conformation of the dithiane ring and the steric hindrance imposed by the chiral auxiliary guide the electrophile to attack from a specific face of the molecule.

While the classic reactivity of dithianes involves their hydrolysis to carbonyls or reduction to methylenes, transition metal catalysis offers alternative pathways for transforming the C-S bonds. These methods can avoid the often harsh reagents (like mercury(II) salts) used in traditional deprotection.

Nickel-Catalyzed Desulfurization: Reagents like Raney Nickel (Ra-Ni) are well-known for the hydrogenolysis of C-S bonds, reducing the dithiane moiety directly to a methylene (B1212753) group (-CH2-). ddugu.ac.in This provides a route from an aldehyde to a hydrocarbon fragment.

Palladium and Nickel-Catalyzed Cross-Coupling: More recently, methods have been developed where 2-lithio-1,3-dithianes can participate in cross-coupling reactions. For instance, they can act as nucleophilic partners in palladium or nickel-catalyzed reactions with aryl or vinyl halides. This allows for the direct formation of aryl or vinyl ketones after a subsequent hydrolysis step, expanding the synthetic utility beyond simple alkylation.

C-S Bond Cleavage/Functionalization: Research has explored various transition metals, including copper, iron, and cobalt, to mediate the cleavage of C-S bonds under milder conditions. These transformations can lead to a variety of functional groups and represent an evolving area of dithiane chemistry.

Selective Cleavage and Functional Group Interconversion of the MOM Ether

The methoxymethyl (MOM) ether in this compound functions as a protecting group for the primary alcohol at the end of the butyl chain. Its stability and selective removal are key to its utility in multi-step synthesis. MOM ethers are generally stable to a wide range of nucleophilic and basic conditions, including the organolithium bases used to form the dithiane anion. However, they are labile under acidic conditions.

The cleavage of the MOM ether is typically accomplished through acid-catalyzed hydrolysis. The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion and methanol. This intermediate is then trapped by water to release the free alcohol and formaldehyde.

A variety of acidic conditions can be employed for this deprotection, offering a degree of selectivity.

Protic Acids: Strong protic acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) in an alcohol/water solvent system are effective. The choice of acid and solvent can be tuned to avoid cleavage of other acid-sensitive groups.

Lewis Acids: A wide range of Lewis acids can also mediate the deprotection of MOM ethers, often under milder and more selective conditions than protic acids. Reagents such as magnesium bromide (MgBr₂), titanium tetrachloride (TiCl₄), zinc bromide (ZnBr₂), and various metal triflates are commonly used. These Lewis acids coordinate to the ether oxygen, facilitating the C-O bond cleavage. The choice of Lewis acid can be critical for chemoselectivity, especially in complex molecules with multiple protecting groups. For instance, some Lewis acids might cleave a MOM ether while leaving a silyl (B83357) ether intact, or vice versa.

The selective deprotection of the MOM group in this compound would unmask the primary alcohol, allowing for further functionalization at that position while the dithiane moiety remains available for its own set of chemical transformations.

Chemoselective Deprotection Strategies in the Presence of Other Acid-Sensitive Functionalities

The selective removal of the methoxymethyl (MOM) ether in the presence of other functional groups that are also sensitive to acid, such as the 1,3-dithiane, presents a significant challenge in organic synthesis. The dithiane moiety, while stable under basic and nucleophilic conditions, can be cleaved by certain acidic reagents that are also capable of deprotecting MOM ethers. organic-chemistry.org Consequently, the development of mild and highly selective (chemoselective) methods is essential.

A number of strategies have been developed to achieve this selective deprotection. One common approach involves the use of Lewis acids, often in combination with specific solvents and at controlled temperatures, to modulate reactivity. For example, magnesium bromide (MgBr₂) has been used to cleave MOM ethers with minimal effect on dithiane groups. researchgate.net Another effective Lewis acid is dimethylboron bromide, which is known for its high selectivity for MOM ethers. researchgate.net Similarly, zinc(II) trifluoromethanesulfonate (B1224126) in isopropanol (B130326) has been reported as an efficient reagent for the selective deprotection of MOM ethers. researchgate.net

Alternative methods employ mild acidic conditions that are insufficient to cleave the more robust dithiane ring. Pyridinium p-toluenesonate (PPTS) is a frequently used reagent for this purpose, particularly for the deprotection of MOM ethers of various types of alcohols. researchgate.net Additionally, heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate (B86663), have been shown to be effective for the chemoselective deprotection of phenolic MOM ethers under mild, room-temperature conditions. organic-chemistry.org A combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl has also been developed as a mild and highly chemoselective method for MOM ether deprotection. nih.govrsc.org

The following table provides a summary of various reagent systems that have been successfully employed for the chemoselective deprotection of MOM ethers in the presence of other acid-sensitive functionalities.

Table 1: Reagent Systems for Chemoselective MOM Ether Deprotection

Reagent System Solvent(s) Temperature Key Features
Zinc(II) trifluoromethanesulfonate Isopropanol Reflux Efficient and selective deprotection of MOM ethers. researchgate.net
Pyridinium p-toluenesulfonate (PPTS) 2-Butanone or t-Butyl alcohol Not specified Effective for cleaving MOM ethers of allylic, benzylic, and aliphatic alcohols. researchgate.net
Silica-supported Sodium Hydrogen Sulfate Dichloromethane Room Temperature Mild, heterogeneous catalyst for selective deprotection of phenolic MOM ethers. organic-chemistry.org
Trimethylsilyl triflate (TMSOTf) / 2,2'-bipyridyl Acetonitrile 0 °C to Room Temperature Highly chemoselective and mild deprotection. nih.govrsc.org

Mechanistic Pathways of MOM Ether Cleavage in Diverse Chemical Environments

The mechanism of MOM ether cleavage is highly dependent on the reaction conditions, especially the nature of the acidic catalyst (Brønsted or Lewis acid). wikipedia.org In general, the cleavage of ethers under acidic conditions involves two main steps: protonation of the ether oxygen, followed by a nucleophilic substitution reaction (either S(_N)1 or S(_N)2). masterorganicchemistry.com

Under Brønsted-acid catalysis (e.g., using HBr or HI), the first step is the protonation of one of the oxygen atoms of the MOM ether. masterorganicchemistry.comkhanacademy.org This protonation converts the alkoxy group into a good leaving group (an alcohol). Subsequently, a nucleophile (such as a halide ion) attacks one of the adjacent carbon atoms. masterorganicchemistry.com The reaction can proceed through an S(_N)1 or S(_N)2 pathway depending on the structure of the ether. For primary ethers, the S(_N)2 mechanism is more likely, involving a backside attack by the nucleophile. masterorganicchemistry.commasterorganicchemistry.com For tertiary ethers, the S(_N)1 pathway, which involves the formation of a stable carbocation intermediate, is favored. masterorganicchemistry.com

When Lewis acids are used as catalysts, the mechanism is similar. The Lewis acid coordinates with the ether oxygen, which also enhances the leaving group ability of the alkoxy group. wikipedia.org This is then followed by nucleophilic attack. The choice of Lewis acid and reaction conditions can be tuned to achieve high selectivity.

In some cases, the reaction can be intramolecular. For instance, in the cleavage of a cyclic ether like tetrahydrofuran (THF) with a strong acid, the protonated ether is opened by the attack of a nucleophile. masterorganicchemistry.com

Chemoselectivity and Compatibility in Dual Functional Group Systems

Influence of Steric and Electronic Effects on Reaction Pathways

Both steric and electronic factors play a crucial role in determining the reactivity and selectivity of reactions involving this compound.

Steric Effects: Steric hindrance can significantly influence the rate and outcome of a reaction. nih.gov In the context of the dithiane group, bulky substituents on or near the ring can hinder the approach of reagents. For example, in a base-catalyzed deprotonation at the C2 position, a sterically hindered base might be less effective. youtube.com Similarly, the accessibility of the MOM ether's oxygen atoms to an acid catalyst can be affected by the steric environment of the molecule. A more sterically crowded MOM group would likely require more forcing conditions for its cleavage. youtube.com

Electronic Effects: The electronic properties of the functional groups and the surrounding molecular framework are also critical. The two sulfur atoms in the 1,3-dithiane ring stabilize the negative charge of the C2 anion through both inductive effects and the use of d-orbitals, making the C2 proton significantly more acidic than a typical alkane proton. This electronic stabilization facilitates the deprotonation and subsequent functionalization of the dithiane.

In the case of MOM ether cleavage, the electron-donating nature of the oxygen atoms makes them susceptible to attack by electrophiles such as protons or Lewis acids. masterorganicchemistry.com The stability of any charged intermediates, such as carbocations in an S(_N)1-type cleavage, is also a key determinant of the reaction pathway. Substituents on the butyl chain that could electronically influence the stability of such intermediates would in turn affect the rate and mechanism of the deprotection reaction.

Compound Name Table

Compound Name
This compound
Magnesium bromide
Zinc(II) trifluoromethanesulfonate
Isopropanol
Pyridinium p-toluenesulfonate
2-Butanone
t-Butyl alcohol
Silica-supported sodium hydrogen sulfate
Dichloromethane
Trimethylsilyl triflate
2,2'-bipyridyl
Acetonitrile
Dimethylboron bromide
Hydrobromic acid
Hydroiodic acid
Tetrahydrofuran
Bis(trifluoroacetoxy)iodobenzene

Applications of 2 4 Methoxymethoxy Butyl 1,3 Dithiane in Complex Chemical Synthesis

Retrosynthetic Analysis Utilizing Masked Acyl Anion Equivalents and Alcohol Protection

Retrosynthetic analysis is a powerful strategy for devising synthetic routes to complex molecules by mentally disconnecting the target molecule into simpler, readily available starting materials. amazonaws.com 2-[4-(Methoxymethoxy)butyl]-1,3-dithiane is a valuable synthon in this context, embodying two key strategic elements: a masked acyl anion equivalent and a protected hydroxyl group.

The 1,3-dithiane (B146892) ring serves as a latent carbonyl group. researchgate.netuwindsor.ca Deprotonation of the C2-proton of the dithiane ring with a strong base, such as n-butyllithium, generates a nucleophilic carbanion. This carbanion is an equivalent of an acyl anion, a synthon that is not directly accessible due to the inherent electrophilicity of the carbonyl carbon. This "umpolung" of reactivity allows for the formation of carbon-carbon bonds that would be challenging to construct using conventional methods. researchgate.net

The methoxymethyl (MOM) ether serves as a protecting group for the primary alcohol. This protection is crucial in multi-step syntheses to prevent the acidic proton of the alcohol from interfering with basic or nucleophilic reagents used in other parts of the molecule. The MOM group is stable to a variety of reaction conditions but can be readily removed under acidic conditions to reveal the free alcohol.

In a retrosynthetic sense, the presence of a 1,5-hydroxycarbonyl moiety in a target molecule can suggest the use of this compound as a key building block. The disconnection of the carbon-carbon bond alpha to the carbonyl group leads back to the dithiane-derived acyl anion equivalent and an appropriate electrophile.

Table 1: Retrosynthetic Disconnections and Corresponding Synthons

Target MoietyDisconnection StrategySynthonsReagent Equivalent for this compound
1,5-HydroxyketoneCα-Cβ bond cleavageAcyl anion and alkyl electrophileLithiated this compound
γ-HydroxyaldehydeCα-Cβ bond cleavageFormyl anion equivalent and alkyl electrophileThis compound (after deprotection)

Role in the Total Synthesis of Natural Products and Other Architecturally Challenging Molecules

The unique reactivity of dithianes has been exploited in the total synthesis of numerous natural products and other architecturally complex molecules. researchgate.netuwindsor.canih.gov While specific examples detailing the use of this compound are not extensively documented in the provided search results, its structural features make it an ideal candidate for such endeavors.

The carbon-carbon bond-forming capabilities of lithiated this compound allow for the construction of intricate carbon skeletons. By reacting the lithiated dithiane with various electrophiles such as alkyl halides, epoxides, and carbonyl compounds, complex fragments can be assembled in a convergent manner.

Furthermore, the reaction of the dithiane anion with chiral electrophiles can lead to the formation of new stereocenters. The stereochemical outcome of such reactions is often dictated by the stereochemistry of the electrophile, allowing for diastereoselective bond formation. Subsequent transformations of the newly installed functional groups can then be used to generate additional stereocenters with high levels of control.

Once the desired carbon skeleton has been assembled, the dithiane and MOM-protected alcohol can be strategically manipulated to reveal the target functionality. The dithiane can be hydrolyzed back to a carbonyl group under various conditions, most commonly using mercuric salts or oxidative methods. Alternatively, the dithiane can be reduced to a methylene (B1212753) group, effectively serving as a traceless linker.

The MOM-protected alcohol can be deprotected to a primary alcohol, which can then be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups. This versatility allows for the late-stage introduction of functionality, a key strategy in many total syntheses.

Development of Novel Synthetic Methodologies

Beyond its role as a passive building block, the dithiane moiety can actively participate in and direct chemical transformations, leading to the development of novel synthetic methodologies.

A significant advancement in C-H activation has been the use of directing groups to control the site of functionalization. The sulfur atoms of the dithiane ring can act as a coordinating group for a transition metal catalyst, directing the functionalization to a specific C-H bond.

An oxidant-free Rh(III)-catalyzed direct amidation of unactivated C(sp3)–H bonds utilizing the dithiane as a directing group has been developed. nih.govnih.govresearchgate.net This reaction allows for the introduction of an amino group at the β-position relative to the dithiane, generating valuable 1,3-aminoaldehyde derivatives after deprotection. nih.govnih.gov The reaction is tolerant of a wide range of functional groups on both the dithiane and the dioxazolone amidation reagent. nih.gov The scalability of this reaction and the ability to perform downstream functionalizations highlight its synthetic utility. nih.gov

Table 2: Key Features of Dithiane-Directed Rh(III)-Catalyzed Amidation

FeatureDescriptionReference
Directing Group The dithiane moiety coordinates to the Rh(III) catalyst, directing C-H activation. nih.gov
Reaction Type Oxidant-free direct amidation of unactivated C(sp3)–H bonds. nih.gov
Products Protected 1,3-aminoaldehyde derivatives. researchgate.net
Substrate Scope Tolerant of a diverse range of dithianes and dioxazolones. nih.gov

While specific examples involving this compound in organocatalytic or Lewis base-catalyzed transformations were not found in the provided search results, the functional groups present in the molecule suggest potential applications. The dithiane moiety, for instance, can be a substrate in reactions catalyzed by Lewis bases. For example, Lewis bases are known to catalyze oxa-Michael reactions. chemrxiv.org The development of novel transformations utilizing the unique electronic properties of the dithiane ring under organocatalytic or Lewis base catalysis remains an active area of research.

Advancements in Flow Chemistry for Dithiane-Mediated Reactions

The integration of continuous flow chemistry has marked a significant advancement in the application of dithiane-mediated reactions, including those involving this compound. This technology offers substantial improvements in terms of safety, efficiency, and scalability over traditional batch processing. The inherent advantages of flow reactors, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle highly reactive intermediates safely, are particularly well-suited for the nuances of dithiane chemistry.

One of the most critical applications of flow chemistry in this context is the generation and subsequent reaction of 2-lithio-1,3-dithiane derivatives. In conventional batch setups, the deprotonation of dithianes using strong bases like n-butyllithium often requires cryogenic temperatures (typically -78 °C to -30 °C) to prevent side reactions and decomposition of the lithiated intermediate. Flow chemistry systems, with their excellent temperature control and rapid mixing, can mitigate these issues effectively. The small internal volume of microreactors allows for efficient heat dissipation, enabling these reactions to be performed at higher, more industrially convenient temperatures without compromising the stability of the reactive species.

Furthermore, the precise control over residence time in a flow reactor is crucial for managing the lifetime of unstable intermediates like the 2-lithio-1,3-dithiane anion. This allows for the immediate trapping of the anion with an electrophile as it is formed, minimizing degradation and improving product yields. This "just-in-time" generation of reactive species is a hallmark of flow chemistry and significantly enhances the safety profile, especially when scaling up reactions that involve pyrophoric reagents like n-butyllithium.

Recent research has also explored the use of electrochemical and photochemical reactions of dithianes within continuous flow systems. Electrochemical flow cells have been successfully employed for the oxidative deprotection of dithianes, offering a mild and green alternative to traditional methods that often require harsh or toxic reagents. Similarly, photochemical reactions, which can be difficult to scale up in batch due to light penetration issues, are readily adaptable to flow reactors. The high surface-area-to-volume ratio in these reactors ensures uniform irradiation of the reaction mixture, leading to more consistent product quality and higher yields.

The application of flow chemistry extends to the synthesis of complex natural products and active pharmaceutical ingredients where dithiane moieties serve as key building blocks. The ability to perform multi-step sequences in a continuous fashion, where the output of one reactor becomes the input for the next, streamlines the synthesis process, reduces manual handling, and minimizes waste generation. While specific data for this compound in flow systems is not extensively published, the principles and advantages observed for other dithiane derivatives are directly applicable.

The table below illustrates a comparative analysis of typical dithiane-mediated reactions in batch versus flow chemistry, based on findings for analogous chemical transformations.

Reaction TypeParameterBatch ChemistryFlow ChemistryKey Advantages of Flow Chemistry
Lithiation-Alkylation of a 2-Substituted-1,3-DithianeTemperature-78 °C to -30 °C-20 °C to 0 °COperation at higher, more energy-efficient temperatures.
Reaction Time1-3 hoursMinutesSignificant reduction in processing time.
YieldVariable (60-85%)Often higher and more consistent (>90%)Improved process control and reduced side reactions.
SafetyHandling of large quantities of pyrophoric reagents at once.Small volumes of reactive intermediates generated and consumed continuously.Enhanced safety profile, especially for scale-up.
Electrochemical DeprotectionReagentOften requires stoichiometric heavy metal oxidants.Electron transfer at an electrode.Greener and avoids toxic reagents.
SelectivityCan be moderate, with over-oxidation potential.High selectivity due to precise potential control.Cleaner reaction profiles.
Scale-upChallenging due to mass transport limitations.Readily scalable by numbering-up reactors.Consistent performance at different scales.
ThroughputLimited by batch size.Continuous production enables higher throughput over time.Increased productivity.

Spectroscopic and Computational Approaches to Elucidate Structure and Reactivity

Advanced Spectroscopic Characterization for Conformational and Mechanistic Studies

Advanced spectroscopic techniques are indispensable for characterizing the three-dimensional structure and dynamic behavior of 2-[4-(methoxymethoxy)butyl]-1,3-dithiane. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, serves as a cornerstone for these investigations.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are routinely used to confirm the molecular connectivity. However, to probe the molecule's conformational landscape, more advanced techniques are employed. Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying the dynamic equilibrium between different conformers of the dithiane ring, such as the chair and twist-boat forms. researchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, researchers can determine the energy barriers for conformational interconversion. researchgate.net

Mechanistic studies often rely on time-resolved spectroscopic methods to detect and characterize transient intermediates. For instance, in reactions involving the deprotection of the dithiane, laser flash photolysis (LFP) can be used to observe short-lived species like radical cations. acs.orgresearchgate.net This technique, combined with steady-state photolysis, helps to piece together complex reaction pathways step-by-step. acs.org

Table 1: Representative NMR Spectroscopic Data for 2-Substituted 1,3-Dithianes

NucleusTypical Chemical Shift (ppm)MultiplicityNotes
¹H (C2-H)4.0 - 5.0Triplet (t) or Singlet (s)Chemical shift is highly dependent on the substituent.
¹H (Axial S-CH₂-CH₂)2.8 - 3.1Multiplet (m)Protons adjacent to the sulfur atoms.
¹H (Equatorial S-CH₂-CH₂)2.5 - 2.8Multiplet (m)Protons adjacent to the sulfur atoms.
¹H (C-CH₂-C)1.8 - 2.1Multiplet (m)Central methylene (B1212753) protons of the dithiane ring.
¹³C (C2)45 - 55CHThe dithiane carbon bearing the substituent.
¹³C (S-CH₂)29 - 32CH₂Carbons adjacent to the sulfur atoms.
¹³C (C-CH₂-C)25 - 28CH₂Central methylene carbon of the dithiane ring.

Note: The values presented are typical ranges for 2-alkyl-substituted 1,3-dithianes and may vary for the specific compound.

Quantum Chemical Calculations and Density Functional Theory (DFT) for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become essential for complementing experimental studies and providing a detailed theoretical understanding of the structure and reactivity of 1,3-dithiane (B146892) derivatives. acs.org These computational methods allow for the investigation of molecular properties that are often difficult or impossible to measure directly.

One of the primary applications of DFT is in conformational analysis. acs.org Calculations can accurately predict the relative energies of different conformers, such as the chair and various twist-boat forms of the 1,3-dithiane ring. For the parent 1,3-dithiane, the chair conformer is calculated to be significantly more stable than the twist conformers, which aligns with experimental observations. acs.org These calculations also elucidate the role of stereoelectronic hyperconjugative interactions in stabilizing certain geometries. acs.org

DFT is also a powerful tool for mapping out entire reaction pathways. rsc.org For reactions such as the deprotection of the dithiane moiety, DFT calculations can model the energy profiles of proposed mechanisms. acs.orgresearchgate.net This includes calculating the structures and energies of reactants, transition states, and products. For example, in the photodeprotection of 2-aryl-1,3-dithianes, DFT studies supported experimental findings by showing that the unimolecular fragmentation of the dithiane radical cation via C-S bond cleavage is a highly favorable pathway. acs.org The calculations helped to rationalize why the decay of this intermediate was unaffected by the presence of water or oxygen. acs.org Similarly, DFT can be used to study the mechanism of lithiation at C2, a key reaction for the synthetic utility of dithianes, and the subsequent reaction with electrophiles. researchgate.net

Table 2: Calculated Relative Energies of 1,3-Dithiane Conformers

ConformerMethodRelative Energy (kcal/mol)Reference
ChairB3LYP/6-311+G(d,p)0.00 acs.org
1,4-TwistB3LYP/6-311+G(d,p)5.89 acs.org
2,5-TwistB3LYP/6-311+G(d,p)7.02 acs.org

Note: Energies are for the parent 1,3-dithiane molecule. The presence of a C2-substituent will influence these values.

In Silico Modeling of Stereochemical Outcomes and Selectivity

The synthetic utility of this compound often involves the creation of new stereocenters. In silico modeling provides a predictive framework for understanding and rationalizing the stereochemical outcomes of these reactions. researchgate.netyoutube.com The formation of the C2-lithio derivative of the dithiane is a critical step, creating a nucleophilic carbon that can react with various electrophiles. researchgate.netyoutube.com

The stereoselectivity of these reactions is heavily influenced by the conformation of the lithiated intermediate. The C2-proton in a substituted dithiane can be either axial or equatorial, and these two protons can have different acidities. researchgate.net Computational models can calculate the relative energies of the corresponding axially and equatorially lithiated dithiane anions. The subsequent reaction with an electrophile can also approach from different trajectories, leading to different stereoisomeric products.

In silico modeling, using methods like DFT, can calculate the transition state energies for these different reaction pathways. According to transition state theory, the pathway with the lowest energy barrier will be the fastest and will determine the major product under kinetic control. By comparing the energies of the transition states leading to different stereoisomers, chemists can predict the diastereomeric or enantiomeric ratio of a reaction. These models can account for subtle steric and electronic interactions between the dithiane, the electrophile, and the solvent, providing a detailed picture of the factors that govern stereoselectivity. For instance, models can help predict whether an electrophile will add to the axial or equatorial face of the dithiane carbanion, a crucial factor in complex natural product synthesis. researchgate.net

Table 3: Hypothetical In Silico Prediction of Diastereoselectivity in Dithiane Alkylation

PathwayTransition State Energy (kcal/mol)Predicted ProductPredicted Ratio (Kinetic Control)
Axial Attack on Equatorial Anion15.2Diastereomer A95%
Equatorial Attack on Equatorial Anion17.0Diastereomer B5%

Note: This table presents a hypothetical example to illustrate how transition state energy differences calculated via in silico modeling can be used to predict the ratio of stereoisomeric products.

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Methodologies for Dithiane and MOM Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing environmental impact. This is particularly relevant for the protection and deprotection sequences required for compounds like 2-[4-(Methoxymethoxy)butyl]-1,3-dithiane.

The synthesis of 1,3-dithianes traditionally involves the use of Brønsted or Lewis acids, which can present environmental and handling challenges. A greener alternative that has been explored is the use of ionic liquids. For instance, 1-pentyl-3-methylimidazolium bromide, an inexpensive and recyclable ionic liquid, has been shown to catalyze the formation of dithianes effectively without the need for a separate solvent. Another approach is the use of solid-supported catalysts like perchloric acid on silica (B1680970) gel (HClO₄-SiO₂), which facilitates 1,3-dithiane (B146892) formation under solvent-free conditions at room temperature and allows for easy recovery and reuse of the catalyst.

Similarly, the protection of alcohols as MOM ethers and their subsequent deprotection are being redesigned with sustainability in mind. Heteropoly acids, such as H₃PW₁₂O₄₀, have emerged as environmentally benign and reusable catalysts for the methoxymethylation of alcohols under solvent-free conditions. This catalyst is also effective for the deprotection of MOM ethers, offering a dual-purpose solution. Solvent-free deprotection of MOM ethers can also be achieved using p-toluenesulfonic acid (pTSA), providing a rapid and eco-friendly method. Furthermore, bismuth triflate in an aqueous medium has been demonstrated as a highly efficient and environmentally friendly catalyst for the selective deprotection of MOM ethers, even in the presence of other sensitive protecting groups. The growing fields of electrochemistry and photochemistry are also providing sustainable avenues for the protection and deprotection of functional groups, minimizing the reliance on hazardous reagents.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The pursuit of more efficient and selective chemical transformations is a constant driver of innovation in organic synthesis. For dithiane and MOM chemistry, novel catalytic systems are being developed to overcome the limitations of traditional methods.

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. In the context of dithiane chemistry, bifunctional squaramide catalysts have been used to promote asymmetric cascade reactions involving dithiane precursors, leading to the synthesis of highly enantioenriched sulfur-containing heterocycles. This approach offers a metal-free pathway to chiral molecules.

Photocatalysis is another emerging area with significant potential. Visible-light-mediated photocatalysis has been successfully applied to the deprotection of dithianes under mild, metal-free conditions. For instance, Eosin Y, an organic dye, can effectively catalyze this transformation using a simple compact fluorescent light source. Photocatalysis has also been employed in a reductive radical-polar crossover strategy for a base-free Corey-Seebach reaction, which avoids the use of strong organometallic bases typically required for the deprotonation of dithianes.

Flow chemistry, or continuous flow synthesis, offers precise control over reaction parameters, leading to improved yields, safety, and scalability. The protection of alcohols with a MOM group has been successfully demonstrated in a flow chemistry setup. This technology is particularly advantageous for handling hazardous reagents, as it allows for their on-demand generation and immediate use, minimizing risks. For example, the highly carcinogenic chloromethyl methyl ether (CMME), a reagent for MOM protection, can be safely generated and used in a micro-total envelop system (μ-TES) in a continuous flow process.

The table below summarizes some of the novel catalytic systems being explored for dithiane and MOM chemistry.

Catalytic SystemApplicationAdvantages
Organocatalysts Asymmetric synthesis with dithianesMetal-free, high enantioselectivity
Photocatalysts Dithiane deprotection, base-free Corey-Seebach reactionMild conditions, metal-free options, avoids strong bases
Flow Chemistry MOM protection, handling of hazardous reagentsEnhanced safety, scalability, precise control

Design of Next-Generation Multifunctional Reagents for Complex Chemical Synthesis

The development of multifunctional reagents that can perform several transformations in a single step is a key goal in streamlining complex syntheses. While reagents that can simultaneously interact with both a dithiane and a MOM ether in a controlled manner are still largely conceptual, the principles of their design are rooted in established chemical strategies.

A hypothetical multifunctional reagent could be designed to carry out a tandem deprotection-reaction sequence. For instance, a Lewis acidic reagent with a tethered nucleophile could first coordinate to the sulfur atoms of the dithiane, facilitating its cleavage, and then the nucleophilic part of the reagent could react with the newly formed carbonyl group. Alternatively, a reagent could be developed to selectively deprotect the MOM ether while leaving the dithiane intact, or vice-versa, based on subtle changes in the reaction conditions.

The concept of "click and unclick" chemistry, where functional groups can be easily added and removed, could also be applied. A reagent might be designed to "click" onto the dithiane, perform a specific function elsewhere in the molecule, and then be "unclicked" to regenerate the dithiane. While specific examples for the this compound system are not yet reported, the development of such reagents is a logical next step in the evolution of synthetic methodology.

Integration with Automated Synthesis and Machine Learning in Chemical Discovery

The future of chemical synthesis will undoubtedly involve greater integration of automation and artificial intelligence. Automated synthesis platforms, often based on flow chemistry, can perform multi-step syntheses with minimal human intervention, accelerating the discovery of new molecules and the optimization of reaction conditions.

The synthesis of a molecule like this compound, which involves a sequence of protection steps, is well-suited for automation. An automated system could sequentially introduce the MOM and dithiane protecting groups, with in-line purification between steps, leading to a more efficient and reproducible process.

Machine learning algorithms are also beginning to make a significant impact in chemistry. These algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even design novel synthetic routes. For dithiane and MOM chemistry, machine learning models could be developed to predict the reactivity of different substrates, identify the most effective catalysts, and forecast the yields of protection and deprotection reactions. This predictive power would save significant time and resources in the laboratory.

While the application of machine learning to the specific chemistry of this compound is still in its early stages, the general trend towards data-driven chemical discovery suggests that it is only a matter of time before these powerful computational tools are applied to this and other complex synthetic challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.